molecular formula C20H34N2O B6072232 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol

2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol

Cat. No. B6072232
M. Wt: 318.5 g/mol
InChI Key: ZBYDDEPUGCDTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as IBZM, is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol involves its binding to dopamine receptors, specifically the D2 receptor subtype. By blocking the activity of dopamine at these receptors, 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol can modulate the activity of neural circuits involved in motor control and cognitive function.
Biochemical and Physiological Effects
2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol has been shown to have both biochemical and physiological effects on the brain. It can alter the release of dopamine and other neurotransmitters, leading to changes in neural activity and behavior. Additionally, 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol has been shown to affect the structure and function of certain brain regions, such as the striatum.

Advantages and Limitations for Lab Experiments

2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine receptors. However, it also has limitations, such as its potential for off-target effects and its limited solubility in water.

Future Directions

Future research on 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol could focus on several areas, including its potential use in combination with other drugs for the treatment of neurological disorders, its effects on other neurotransmitter systems, and its potential for use in imaging studies to visualize dopamine receptors in vivo. Additionally, further studies could investigate the safety and efficacy of 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol in human clinical trials.
In conclusion, 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol is a promising compound that has shown potential for use in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied, and future research could further elucidate its therapeutic potential.

Synthesis Methods

The synthesis of 2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol involves the reaction of 4-(4-isobutylbenzyl)piperazine with isopropylamine and ethanol. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. It acts as a dopamine receptor antagonist and binds to D2 receptors in the brain, which are involved in motor control and cognitive function.

properties

IUPAC Name

2-[4-[[4-(2-methylpropyl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-16(2)13-18-5-7-19(8-6-18)14-21-10-11-22(17(3)4)20(15-21)9-12-23/h5-8,16-17,20,23H,9-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYDDEPUGCDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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